Pyridazine-4-carboxylic Acid

Description

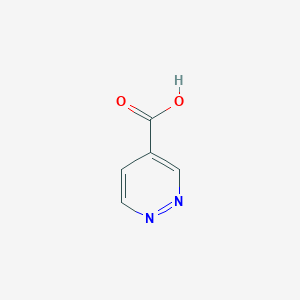

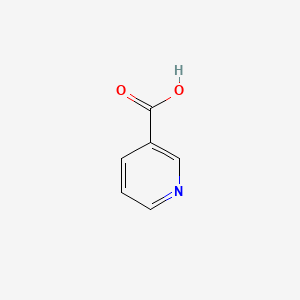

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSIWJONLKBPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375502 | |

| Record name | Pyridazine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50681-25-9 | |

| Record name | 4-Pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50681-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridazinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridazine-4-carboxylic Acid Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining pyridazine-4-carboxylic acid and its derivatives, key scaffolds in medicinal chemistry. The document details the synthesis from three major classes of starting materials: γ-dicarbonyl compounds, pyridazine-4,5-dicarboxylic acid, and 2,3-disubstituted 2-cyclopropenecarboxylic acids. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams generated using Graphviz to illustrate the synthetic pathways.

Synthesis from γ-Dicarbonyl Compounds: The Cyclocondensation Approach

The reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) is a fundamental and widely employed method for the construction of the pyridazine (B1198779) ring. Maleic anhydride (B1165640), a readily available and inexpensive starting material, serves as a common precursor in this pathway.

Synthetic Pathway from Maleic Anhydride

The synthesis begins with the reaction of maleic anhydride with hydrazine hydrate (B1144303) to form maleic hydrazide (1,2-dihydropyridazine-3,6-dione). Subsequent chemical modifications would be required to convert maleic hydrazide to this compound, typically involving halogenation and subsequent functional group manipulations. A more direct, albeit less commonly detailed, conceptual pathway involves the formation of a pyridazine dicarboxylate intermediate which can then be selectively decarboxylated. For the purpose of illustrating the core ring formation, the synthesis of a related pyridazinedione is presented.

Spectroscopic Profile of Pyridazine-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published, experimentally verified spectra, this document combines predicted data, typical spectroscopic values for related structural motifs, and general experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₄N₂O₂[1]

-

Molecular Weight: 124.10 g/mol [1]

-

CAS Number: 50681-25-9[1]

-

Appearance: White to off-white powder or crystalline solid.

-

Melting Point: Approximately 244.2 °C (with decomposition)

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~9.5 - 9.7 | Doublet | H-3 |

| ~9.2 - 9.4 | Doublet | H-5 |

| ~8.0 - 8.2 | Doublet of Doublets | H-6 |

| >13.0 | Singlet (broad) | -COOH |

Note: Predicted chemical shifts are based on the analysis of similar pyridazine (B1198779) and aromatic carboxylic acid structures. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium (B1214612) in deuterated solvents.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 - 170 | C=O (Carboxylic Acid) |

| ~155 - 158 | C-3 |

| ~152 - 155 | C-6 |

| ~135 - 138 | C-4 |

| ~128 - 132 | C-5 |

Note: The chemical shifts of the pyridazine ring carbons are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group and the aromatic pyridazine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| ~1600-1650 | Medium | C=N stretch (Pyridazine ring) |

| ~1400-1500 | Medium | C=C stretch (Pyridazine ring) |

| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| ~800-900 | Medium-Strong | C-H out-of-plane bend (Aromatic) |

Note: The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids. The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution).

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns. The following table includes predicted m/z values for common adducts.[2]

| m/z | Ion |

| 124.0273 | [M]⁺ (Molecular Ion) |

| 125.0346 | [M+H]⁺ |

| 147.0165 | [M+Na]⁺ |

| 107.0245 | [M+H-H₂O]⁺ |

| 79.0245 | [M-COOH]⁺ |

Note: The fragmentation of this compound is expected to involve the loss of the carboxyl group (as COOH or CO₂) and potentially the cleavage of the pyridazine ring.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton may exchange with deuterium in some solvents.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts.

-

EI-MS: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with a high-energy electron beam.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

pyridazine-4-carboxylic acid derivatives synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Pyridazine-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) nucleus is a vital scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] The introduction of a carboxylic acid moiety at the 4-position offers a key functional handle for further molecular elaboration and for modulating physicochemical properties, making this compound derivatives particularly attractive for drug discovery and development.[4]

This technical guide provides a comprehensive overview of the synthesis and characterization of these important compounds, complete with detailed experimental protocols, tabulated data for easy comparison, and workflow visualizations to aid in research and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be approached through several strategic pathways. The most common methods involve building the pyridazine ring from acyclic precursors or by modifying an existing pyridazine structure.

Cycloaddition-Isomerization-Oxidation Pathway

A versatile three-step method has been developed for synthesizing 3,5-disubstituted methyl pyridazine-4-carboxylates.[5] This pathway begins with the cycloaddition of diazomethane (B1218177) to a 2,3-disubstituted 2-cyclopropenecarboxylate, followed by isomerization and subsequent oxidation.

Caption: Three-step synthesis of methyl pyridazine-4-carboxylates.

Decarboxylation of Dicarboxylic Acids

Another direct method involves the selective decarboxylation of a pyridazine-4,5-dicarboxylic acid precursor. Heating the dicarboxylic acid in water within a sealed vessel (bomb) at high temperatures yields the desired this compound.[6]

Caption: Synthesis via decarboxylation of a diacid precursor.

Characterization of this compound Derivatives

The unambiguous identification and structural confirmation of synthesized pyridazine derivatives rely on a combination of spectroscopic and physical methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Aromatic protons on the pyridazine ring typically appear in the δ 7.0-9.5 ppm range. The carboxylic acid proton (if not exchanged) is a broad singlet, often found downfield (>10 ppm).

-

¹³C NMR: Shows signals for all unique carbon atoms. The carbonyl carbon of the carboxylic acid is characteristic, appearing around δ 160-175 ppm. Aromatic carbons are found between δ 120-160 ppm.[7]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The O-H stretch of the carboxylic acid appears as a very broad band from 2500-3300 cm⁻¹. The C=O (carbonyl) stretch is a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region.[8][9]

Mass Spectrometry (MS): MS provides the molecular weight of the compound (from the molecular ion peak, [M]⁺) and fragmentation patterns that can help confirm the structure. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.[10]

Physical Characterization

Melting Point (MP): A sharp melting point range (typically < 2°C) is a good indicator of a pure crystalline compound. The melting points of pyridazine derivatives can vary widely based on their substitution pattern and intermolecular forces.[8]

Elemental Analysis (CHN Analysis): This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimental values should match the calculated values for the proposed molecular formula within a narrow margin (±0.4%).[11]

Data Summary Tables

Table 1: Physical Data for Selected Pyridazine Derivatives

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Phenyl-pyridazine Derivative | C₁₇H₁₂N₂ | 71.2 | 202-204.9 | [8] |

| Thienyl-pyridazine Derivative | C₁₅H₁₀N₂S | 43.0 | 164.5-165.9 | [8] |

| Tolyl-pyridazine Derivative | C₁₈H₁₄N₂ | 51.0 | 158.5-161.2 | [8] |

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₂Cl₂N₂O | 94 | 165 |[10] |

Table 2: Characteristic Spectroscopic Data for Pyridazine Derivatives

| Technique | Functional Group / Atom | Characteristic Signal/Region | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Pyridazine Ring) | δ 7.0 - 9.5 ppm | [7] |

| Carboxylic Acid Proton (-COOH) | δ > 10 ppm (broad singlet) | [9] | |

| ¹³C NMR | Carboxylic Acid Carbonyl (-C OOH) | δ 160 - 175 ppm | [7] |

| Aromatic Carbons (Pyridazine Ring) | δ 120 - 160 ppm | [7][10] | |

| IR | Carboxylic Acid O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) | [9] |

| Carboxylic Acid C=O Stretch | 1700 - 1730 cm⁻¹ (strong, sharp) | [10] |

| | Aromatic C=C and C=N Stretches | 1400 - 1600 cm⁻¹ |[8] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative this compound derivative.

Protocol: Synthesis of this compound via Decarboxylation[6]

Objective: To synthesize this compound from pyridazine-4,5-dicarboxylic acid.

Materials:

-

Pyridazine-4,5-dicarboxylic acid

-

Deionized water

-

Activated carbon (e.g., Darco)

-

High-pressure reaction vessel (bomb)

-

Heating mantle or oven

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 3.35 g of pyridazine-4,5-dicarboxylic acid in 300 mL of deionized water is prepared in a high-pressure reaction vessel.

-

The vessel is securely sealed and heated to 200°C for two hours.

-

After cooling to room temperature, the vessel is carefully opened. The resulting tan-colored solution is transferred to a beaker.

-

A small amount of activated carbon is added to the solution, which is then boiled for 10 minutes to decolorize.

-

The hot solution is filtered to remove the activated carbon.

-

The clear filtrate is concentrated to approximately 70 mL using a rotary evaporator.

-

The concentrated solution is acidified to a pH of 2.5 using a suitable acid (e.g., HCl) and then chilled in an ice bath.

-

The resulting precipitate of this compound is collected by vacuum filtration, washed with a small amount of cold water, and air-dried.

Protocol: Characterization Workflow

This workflow outlines the logical sequence of analyses performed on a newly synthesized compound to confirm its structure and purity.

Caption: Standard workflow for the characterization of a synthesized compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

Computational Analysis of the Electronic Properties of Pyridazine-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Understanding its electronic properties is crucial for predicting its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of a computational approach to elucidate the electronic characteristics of this compound using Density Functional Theory (DFT). While a dedicated, comprehensive experimental and computational study on this specific molecule is not extensively available in current literature, this guide synthesizes established computational methodologies for similar pyridazine (B1198779) derivatives to propose a robust protocol. The presented data is illustrative, based on trends observed in related compounds, and serves as a well-founded starting point for future research.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications in materials science. The presence of two adjacent nitrogen atoms in the six-membered ring significantly influences the electronic distribution, making them unique building blocks. This compound, in particular, combines the electronic features of the pyridazine ring with the versatile functionality of a carboxylic acid group.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the electronic structure and properties of molecules at the atomic level.[1] By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), we can gain insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This guide outlines a detailed protocol for such a computational study and presents expected, illustrative data to guide researchers in this area.

Computational Methodology

The following protocol details a standard and effective method for the computational analysis of this compound, based on methodologies frequently applied to nitrogen-containing heterocyclic compounds.[2][3]

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and electrostatic potential maps can be accomplished with visualization software like GaussView, Avogadro, or VMD.

Geometry Optimization

The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for organic molecules and provides a good balance between accuracy and computational cost.[3]

-

Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the electronic distribution in a molecule with heteroatoms and polar bonds.[2]

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Verify that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Properties Calculation

Once the geometry is optimized, the electronic properties can be calculated at the same level of theory (B3LYP/6-31G(d,p)).

-

Key Properties to Calculate:

-

HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial for understanding the molecule's electronic excitability and its ability to donate or accept electrons.[1]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

-

Illustrative Results and Discussion

The following tables present illustrative quantitative data for the electronic properties of this compound, derived from the computational protocol described above. These values are based on trends observed in computational studies of pyridazine and its derivatives and are intended to serve as a reference for future studies.

Frontier Molecular Orbital Analysis

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.4 |

The HOMO is expected to be localized primarily on the pyridazine ring, indicating that this is the region from which an electron is most likely to be donated. Conversely, the LUMO is also anticipated to be distributed across the pyridazine ring, suggesting it can act as an electron acceptor.[2][4][5] The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface.

-

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is likely to be found around the hydrogen atom of the carboxylic acid group.

-

Green Regions (Neutral Potential): These areas have a relatively neutral electrostatic potential.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Workflow for Computational Analysis

Caption: Workflow for the computational study of electronic properties.

Conclusion

This technical guide has outlined a robust and widely accepted computational protocol for investigating the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set, researchers can obtain valuable insights into the molecule's frontier molecular orbitals and charge distribution. The illustrative data and visualizations provided serve as a foundational resource for scientists and drug development professionals, enabling a deeper understanding of this important heterocyclic compound and paving the way for its application in various scientific domains. Future work should focus on performing these calculations and corroborating the theoretical findings with experimental data to provide a complete picture of the electronic landscape of this compound.

References

- 1. Properties of fused-ring pyridazine structures for electronic materials applications - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Pyridazine-4-Carboxylic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state structure of pharmacologically relevant molecules is paramount. This guide provides an in-depth technical analysis of the crystal structure of pyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its structural determination, and a visualization of the key intermolecular interactions that govern its crystal packing.

Crystallographic Data Summary

The crystal structure of this compound (C₅H₄N₂O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnma. All quantitative data from the structure determination are summarized in the tables below for clarity and comparative analysis.[1][2]

| Table 1: Crystal Data and Structure Refinement | |

| Empirical formula | C₅H₄N₂O₂ |

| Formula weight | 124.10 g/mol |

| Temperature | 153 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pnma (No. 62) |

| Unit cell dimensions | |

| a | 11.165(2) Å |

| b | 6.215(1) Å |

| c | 7.413(2) Å |

| Volume | 514.4(2) ų |

| Z | 4 |

| Density (calculated) | 1.603 Mg/m³ |

| Absorption coefficient | 0.128 mm⁻¹ |

| F(000) | 256 |

| Data collection | |

| Diffractometer | SuperNova, Dual, Cu at zero, Eos |

| Scan mode | ω scans |

| θ max | 25.98° |

| Reflections collected | 1793 |

| Independent reflections | 553 [R(int) = 0.044] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 553 / 0 / 55 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0567, wR₂ = 0.1515 |

| R indices (all data) | R₁ = 0.0689, wR₂ = 0.1612 |

Experimental Protocols

The determination of the crystal structure of this compound involved two key stages: crystal synthesis and single-crystal X-ray diffraction. The detailed methodologies for these processes are outlined below.

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction were obtained through a solvothermal method.[1][2]

-

Reactant Preparation: A mixture of this compound (0.0124 g, 0.1 mmol), praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O; 0.0435 g, 0.1 mmol), and triethylamine (B128534) (0.01 mL) was prepared.

-

Solvothermal Reaction: The reactants were added to 8 mL of deionized water in a 15-mL Teflon-lined stainless steel autoclave.

-

Heating and Cooling: The sealed autoclave was heated to 443 K (170 °C) for a period of 3 days. Following the heating phase, the autoclave was allowed to cool to room temperature.

-

Crystallization: The resulting clear solution was left undisturbed, and the solvent was allowed to evaporate slowly at room temperature. Over a period of one month, clear, light yellow, block-shaped crystals of this compound formed.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal with dimensions of 0.25 mm x 0.28 mm x 0.32 mm was selected for data collection.[1][2]

-

Data Collection: X-ray diffraction data were collected at a temperature of 153 K on a SuperNova dual-source diffractometer equipped with an Eos detector, using Mo Kα radiation (λ = 0.71073 Å).[1]

-

Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELX software package.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from the difference Fourier map and refined using a riding model.[1][2]

Molecular and Supramolecular Structure

The asymmetric unit of this compound contains one half of the molecule, with the other half generated by a crystallographic mirror plane.[1] The bond lengths and angles within the molecule are within the expected ranges.[1]

The crystal packing is primarily dictated by intermolecular hydrogen bonding. Specifically, an O—H···N hydrogen bond is formed between the carboxylic acid group of one molecule and a nitrogen atom of the pyridazine (B1198779) ring of an adjacent molecule.[1][2] This interaction links the molecules into infinite one-dimensional chains. These chains are further organized into a three-dimensional supramolecular network through weaker intermolecular forces.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of this compound.

References

An In-depth Technical Guide to the Synthesis of Pyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain pyridazine-4-carboxylic acid and its derivatives. The information presented is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms.

Core Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into two main approaches:

-

Ring Formation Strategies: These methods construct the pyridazine (B1198779) ring from acyclic precursors. The most prominent among these is the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648).

-

Functional Group Interconversion on a Pre-formed Pyridazine Ring: These strategies involve the modification of substituents on a pre-existing pyridazine scaffold to introduce the carboxylic acid moiety at the 4-position.

This guide will delve into the specifics of these strategies, providing detailed experimental procedures and relevant data.

Synthesis via Ring Formation: The 1,4-Dicarbonyl Condensation Method

The reaction of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine is a cornerstone of pyridazine synthesis. For the preparation of pyridazine-4-carboxylic acids, a γ-keto acid or a related derivative serves as the ideal starting material.

A notable example is the synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid from dimethyl 2-methylenebutanedioate. This process involves the reaction with hydrazine to form the saturated pyridazinone ring, followed by oxidation to introduce the aromaticity, and finally hydrolysis of the ester to the carboxylic acid[1].

Experimental Protocol: Synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid[1]

Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

-

React dimethyl 2-methylenebutanedioate with hydrazine.

Step 2: Oxidation to Methyl 6-oxo-1H-pyridazine-4-carboxylate

-

The methyl 6-oxohexahydropyridazine-4-carboxylate is oxidized using a suitable oxidizing agent.

Step 3: Hydrolysis to 6-oxo-1H-pyridazine-4-carboxylic acid

-

A solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water is added over 15 minutes to a reaction mixture maintained at a temperature not exceeding -5 °C.

-

The reaction mixture is stirred for 2 hours at 0 °C.

-

Subsequently, the mixture is heated under reflux for 3.5 hours.

-

The reaction mixture is then cooled to 0 °C.

-

The precipitated product is filtered by suction, washed with water, and dried under reduced pressure at 50 °C.

Quantitative Data

| Compound | Starting Material | Reagents | Yield | Melting Point (°C) |

| 6-oxo-1H-pyridazine-4-carboxylic acid | Dimethyl 2-methylenebutanedioate | 1. Hydrazine2. Oxidizing agent3. Aqueous base or acid | 78% | Not specified |

Reaction Pathway

Synthesis from Substituted Pyridazines

Hydrolysis of Pyridazine-4-carbonitriles

A versatile method for the synthesis of pyridazine-4-carboxylic acids involves the hydrolysis of the corresponding pyridazine-4-carbonitriles. The carbonitrile can be introduced through various synthetic routes, and its subsequent hydrolysis provides a direct pathway to the desired carboxylic acid.

A one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine hydrate (B1144303) at room temperature in water and ethanol (B145695) has been developed for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles[2][3]. These carbonitriles can then be hydrolyzed to the corresponding carboxylic acids.

Experimental Protocol: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[2][3]

-

A mixture of arylglyoxal (1 mmol) and hydrazine hydrate 80% (4 mmol) in a 1:1 mixture of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

-

Malononitrile (1 mmol) is then added to the reaction mixture, and stirring is continued for an additional 30 minutes at room temperature.

-

The resulting white precipitate is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol.

Quantitative Data for 3-Amino-5-arylpyridazine-4-carbonitriles[3]

| Aryl Group | Yield | Melting Point (°C) |

| Phenyl | 86% | 290 (dec.) |

| 4-Chlorophenyl | 87% | 290 (dec.) |

Reaction Pathway

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Pyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of pyridazine-4-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the predicted ¹H and ¹³C NMR chemical shifts, provides a comprehensive experimental protocol for acquiring such data, and presents a logical workflow for NMR-based structural analysis.

Introduction

This compound, a derivative of the pyridazine (B1198779) ring system, is a valuable building block in the synthesis of novel pharmaceutical agents. Its structural elucidation is paramount for ensuring the identity, purity, and intended molecular architecture of its derivatives. Among the suite of analytical techniques available, ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for providing detailed atomic-level information about the molecular structure in solution. This guide serves as a resource for researchers utilizing NMR spectroscopy for the characterization of this compound and related compounds.

Predicted NMR Spectral Data

Despite a comprehensive search of scientific literature and chemical databases, experimental ¹H and ¹³C NMR data for this compound could not be located. The information presented in the following tables is based on computational predictions and should be used as a reference for experimental validation. The predicted values are for the compound in a common NMR solvent, DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 9.65 | Doublet |

| H5 | 8.20 | Doublet of Doublets |

| H6 | 9.40 | Doublet |

| COOH | 13.5 (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | 152.0 |

| C4 | 135.0 |

| C5 | 130.0 |

| C6 | 155.0 |

| COOH | 166.0 |

Experimental Protocol for NMR Analysis

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the analysis of N-heterocyclic carboxylic acids.

1. Sample Preparation

-

Materials:

-

This compound (high purity)

-

Deuterated solvent (e.g., DMSO-d₆, analytical grade)

-

NMR tube (5 mm, high precision)

-

Pipettes and a clean, dry vial

-

-

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Gently agitate the vial to ensure complete dissolution of the compound. Sonication may be used if necessary to aid dissolution.

-

Once fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-16 ppm.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Temperature: 298 K (25 °C).

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ solvent peak at 39.52 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivity.

Logical Workflow for NMR-Based Structural Characterization

The following diagram illustrates a typical workflow for the structural characterization of a novel heterocyclic compound like this compound using NMR spectroscopy.

Caption: A logical workflow for the structural characterization of a heterocyclic compound using NMR spectroscopy.

This comprehensive guide provides the necessary theoretical and practical information for researchers working with this compound. While experimental NMR data remains to be published, the provided protocols and predictive data serve as a robust starting point for the structural analysis of this important molecule.

An In-depth Technical Guide to the Reactivity of Pyridazine-4-Carboxylic Acid with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: Electronic Landscape of Pyridazine-4-Carboxylic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity with electrophiles is governed by the interplay of the electron-deficient pyridazine (B1198779) ring and the electron-withdrawing nature of the carboxylic acid substituent. The two adjacent nitrogen atoms in the pyridazine ring exert a strong inductive and mesomeric electron-withdrawing effect, leading to a π-deficient aromatic system.[1] This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, a characteristic shared with other azines like pyridine (B92270).[2]

The presence of a carboxylic acid group at the 4-position further exacerbates this deactivation. As an electron-withdrawing group, it reduces the electron density of the aromatic ring, making it even less susceptible to attack by electrophiles. Consequently, direct electrophilic substitution on the pyridazine ring of this compound is challenging and typically requires harsh reaction conditions, often resulting in low yields.

This guide provides a comprehensive overview of the reactivity of this compound with electrophiles, focusing on both the pyridazine ring and the carboxylic acid functionality. It explores strategies to overcome the inherent low reactivity of the ring system and details the reactions of the carboxylic acid group with various electrophilic reagents.

Reactivity of the Pyridazine Ring with Electrophiles

Direct electrophilic attack on the carbon atoms of the pyridazine ring in this compound is kinetically and thermodynamically unfavorable. However, two potential pathways for the functionalization of the ring with electrophiles are the N-oxide activation strategy and ipso-substitution.

The N-Oxide Activation Strategy

A well-established method to enhance the reactivity of pyridine and its derivatives towards electrophiles is through the formation of an N-oxide.[3][4] This strategy is also applicable to the pyridazine system. The N-oxide group is a strong resonance electron-donating group, which increases the electron density of the aromatic ring, thereby activating it for electrophilic attack. The activation is most pronounced at the positions ortho and para to the N-oxide functionality.

In the case of this compound, N-oxidation can occur at either N1 or N2. The resulting N-oxide can then be subjected to electrophilic substitution, followed by deoxygenation to yield the substituted this compound.

-

Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Oxidant: Slowly add a solution of 30% hydrogen peroxide (1.1 eq) to the stirred solution. The addition should be done cautiously to control the exothermic reaction.

-

Heating: Heat the reaction mixture at 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully remove the acetic acid under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound N-oxide.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound N-oxide

| Electrophile | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-pyridazine-4-carboxylic acid N-oxide |

| Bromination | Br₂/FeBr₃ | 5-Bromo-pyridazine-4-carboxylic acid N-oxide |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid N-oxide |

Note: The regioselectivity is predicted based on the electronic effects of the N-oxide and carboxylic acid groups. Experimental verification is required.

Ipso-Substitution

Ipso-substitution is a type of electrophilic aromatic substitution where an existing substituent, other than hydrogen, is replaced by an incoming electrophile. The carboxylic acid group can, under certain conditions, be a target for ipso-substitution.[6] Ipso-nitration, the replacement of a carboxyl group with a nitro group, is a known reaction for various aromatic and heteroaromatic carboxylic acids.[7]

For this compound, ipso-nitration would lead to the formation of 4-nitropyridazine. This reaction is typically promoted by strong nitrating agents and may be facilitated by the electron-deficient nature of the pyridazine ring, which can stabilize the departure of the carboxylate group.

The following is a general procedure for ipso-nitration that could be adapted for this compound, based on methodologies for other heteroaromatic systems.

-

Reaction Setup: In a flask protected from moisture, suspend the heteroaromatic carboxylic acid (1.0 eq) in a suitable solvent, such as acetonitrile (B52724) or a mixture of sulfuric and nitric acid.

-

Nitrating Agent: Cool the suspension in an ice bath and slowly add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or nitronium tetrafluoroborate).

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitoring the reaction progress by TLC or HPLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Work-up and Purification: Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.

Reactivity of the Carboxylic Acid Group with Electrophiles

The carboxylic acid group of this compound readily undergoes reactions with electrophiles, or can be activated to react with nucleophiles. The most common transformations are esterification and amidation.

Esterification

Esterification of this compound can be achieved through various methods, most notably the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

-

Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Further purification can be achieved by column chromatography or distillation.

Table 2: Representative Yields for Esterification of Heterocyclic Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Yield (%) |

| Nicotinic Acid | Methanol | H₂SO₄ | 85-95 |

| Isonicotinic Acid | Ethanol | H₂SO₄ | 80-90 |

| Pyrazine-2-carboxylic acid | Methanol | H₂SO₄ | 90-98 |

Data is illustrative for similar heterocyclic systems and may vary for this compound.

Amidation

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated with an electrophilic coupling agent. Common activating agents include carbodiimides (e.g., DCC, EDC), and chloroformates. The activated carboxylic acid then readily reacts with an amine to form the amide.

-

Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and, optionally, an activator like 1-hydroxybenzotriazole (B26582) (HOBt, 0.5 eq). Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

-

Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl) and a saturated solution of sodium bicarbonate.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Table 3: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Abbreviation | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea |

Conclusion

The reactivity of this compound with electrophiles is a tale of two functionalities. The pyridazine ring, being electron-deficient and further deactivated by the carboxylic acid group, is largely unreactive towards direct electrophilic substitution. Strategic activation via N-oxide formation is the most promising approach to functionalize the ring, with electrophilic attack predicted to occur at the 5-position. The potential for ipso-substitution at the 4-position also presents an intriguing, albeit less common, synthetic route.

In contrast, the carboxylic acid group is a versatile handle for a variety of transformations initiated by electrophilic activation. Standard protocols for esterification and amidation can be readily applied to this compound, providing access to a wide range of derivatives. A thorough understanding of these reactivity patterns is crucial for the effective utilization of this compound as a building block in the design and synthesis of novel molecules for pharmaceutical and materials science applications. Further experimental studies are warranted to fully elucidate the scope and limitations of the predicted electrophilic substitution reactions on the pyridazine ring.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. Video: Esterification - Concept [jove.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Silver(I)-Promoted ipso-Nitration of Carboxylic Acids by Nitronium Tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tautomerism in Pyridazine-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science, exhibits prototropic tautomerism, a phenomenon critical to its physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth analysis of the tautomeric equilibrium of this compound, focusing on the interplay between its neutral and zwitterionic forms. We present detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, alongside a comprehensive computational methodology for predicting their relative stabilities. Quantitative data, including predicted relative energies and illustrative NMR chemical shifts, are summarized in structured tables. Furthermore, this guide utilizes Graphviz diagrams to visually represent the tautomeric equilibria and the logical relationships governing their study, offering a foundational resource for researchers working with this versatile molecule.

Introduction

Pyridazine (B1198779) derivatives are a class of N-heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] this compound serves as a crucial intermediate in the synthesis of more complex molecules. The presence of both an acidic carboxylic acid group and basic nitrogen atoms within the pyridazine ring gives rise to the potential for prototropic tautomerism. This equilibrium, primarily between a neutral form and one or more zwitterionic forms, is highly dependent on the molecular environment, particularly the polarity of the solvent.[2][3]

Understanding the predominant tautomeric form of this compound under various conditions is paramount for predicting its reactivity, solubility, crystal packing, and, most importantly, its interaction with biological targets. The different tautomers present distinct hydrogen bonding patterns and electrostatic profiles, which can significantly alter their binding affinity to enzymes and receptors. This guide delineates the key tautomeric forms and provides the theoretical and practical frameworks for their investigation.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the transfer of the acidic proton from the carboxylic acid group to one of the basic nitrogen atoms of the pyridazine ring. This results in an equilibrium between the neutral form and two possible zwitterionic tautomers.

-

Neutral Form (1): The canonical structure with the proton on the carboxylic acid group.

-

Zwitterionic Form (2a): The proton has migrated to the N1 nitrogen atom.

-

Zwitterionic Form (2b): The proton has migrated to the N2 nitrogen atom.

Due to the symmetry of the pyridazine ring relative to the carboxylic acid substituent, the N1 and N2 positions are electronically distinct.

To be rendered correctly, the img src attributes in the DOT script above would need to be replaced with actual image files of the chemical structures. For the purpose of this guide, a simplified DOT script illustrating the relationships is provided below.

Caption: Tautomeric equilibrium of this compound.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) can be estimated.

Detailed Computational Protocol

-

Structure Optimization and Frequency Calculations:

-

The initial 3D structures of the neutral and zwitterionic tautomers are built using a molecular editor.

-

Geometry optimization and vibrational frequency calculations are performed for each tautomer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[4] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

These calculations are first performed for the gas phase to determine the intrinsic relative stabilities.

-

-

Solvent Effects:

-

To model the influence of different solvents, the Polarizable Continuum Model (PCM) is employed.[3][4]

-

Single-point energy calculations are performed on the gas-phase optimized geometries using the PCM for various solvents (e.g., water, DMSO, chloroform) to obtain the Gibbs free energy of solvation.

-

Alternatively, the geometries can be re-optimized within the solvent continuum for higher accuracy.

-

-

Relative Energy Calculation:

-

The relative Gibbs free energy (ΔG) of each zwitterionic tautomer with respect to the neutral form is calculated as: ΔG = G_zwitterion - G_neutral

-

The equilibrium constant (K_T) for the formation of each zwitterion is then calculated using the equation: K_T = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

-

Predicted Relative Energies (Illustrative Data)

The following table presents illustrative results from a hypothetical DFT calculation, demonstrating the expected trend in tautomer stability in the gas phase versus a polar solvent.

| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Water, PCM, kcal/mol) |

| Neutral Form (1) | 0.00 | 0.00 |

| Zwitterionic Form (2a) | +8.5 | -1.5 |

| Zwitterionic Form (2b) | +9.2 | -0.8 |

| Note: These are illustrative values based on typical computational results for similar systems and are not from a published study on this compound. |

Experimental Characterization

Spectroscopic methods are indispensable for the experimental investigation of tautomeric equilibria in solution.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[5][6]

-

Sample Preparation: Prepare solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

If tautomer interconversion is suspected to be fast, variable temperature (VT) NMR experiments can be performed to attempt to slow the exchange and resolve separate signals for each tautomer.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to the protons of the neutral and zwitterionic forms. Key diagnostic signals include the chemical shifts of the pyridazine ring protons and the presence or absence of a distinct carboxylic acid proton signal (which may be broadened or exchange with the solvent).

-

Integrate the signals corresponding to a specific, well-resolved proton in each tautomer.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

| Proton | Neutral Form (1) | Zwitterionic Forms (2a/2b) | Rationale for Shift |

| H3 | ~9.3 ppm | ~9.1 ppm | Shielded by reduced electron-withdrawing effect of carboxylate. |

| H5 | ~9.5 ppm | ~9.3 ppm | Shielded by reduced electron-withdrawing effect of carboxylate. |

| H6 | ~8.0 ppm | ~7.8 ppm | Shielded by reduced electron-withdrawing effect of carboxylate. |

| COOH/NH+ | ~13-14 ppm (broad) | ~14-15 ppm (broad) | The NH+ proton in the zwitterion is expected to be highly deshielded. Both are exchangeable. |

| Note: These are estimated chemical shift ranges and will vary depending on the solvent and concentration. |

UV-Visible Spectroscopy

UV-Vis spectroscopy can detect different tautomers as they typically possess distinct electronic transitions and thus different absorption maxima (λ_max).[7][8]

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, water). A typical concentration range is 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Analyze the spectra for changes in λ_max and the appearance of new absorption bands or shoulders as a function of solvent polarity.

-

A shift in the absorption bands is indicative of a shift in the tautomeric equilibrium.

-

While direct quantification can be challenging due to overlapping spectra of the tautomers, deconvolution techniques can be applied to estimate the contribution of each species.[5][9]

-

The Role of pKa in Tautomerism

The tautomeric equilibrium is fundamentally linked to the acidity of the carboxylic acid group (pKa₁) and the basicity of the pyridazine nitrogen atoms (pKa₂ of the conjugate acid). A zwitterion is favored when the carboxylic acid is a stronger acid than the protonated pyridazine ring.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.unibo.it [cris.unibo.it]

- 3. SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY [dspace.univ-tlemcen.dz]

- 4. jocpr.com [jocpr.com]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Pyridazine-4-carboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridazine-4-carboxylic acid as a versatile ligand in coordination chemistry. The information compiled from various scientific sources offers insights into its synthesis, coordination behavior with various metal ions, and the potential applications of the resulting complexes, particularly in the development of new therapeutic agents.

Introduction to this compound as a Ligand

This compound is a heterocyclic compound featuring a pyridazine (B1198779) ring substituted with a carboxylic acid group. This structure offers multiple coordination sites for metal ions, including the two nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group. This versatility allows for the formation of a wide array of coordination complexes with diverse structures and properties, ranging from discrete mononuclear and dinuclear complexes to one-, two-, and three-dimensional coordination polymers. The resulting metal complexes have shown promise in various fields, including catalysis, materials science, and medicinal chemistry, with notable examples exhibiting antimicrobial and anti-biofilm activities.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, including solution-based reactions at room or elevated temperatures, and hydrothermal synthesis. The choice of solvent, temperature, pH, and the metal-to-ligand molar ratio can significantly influence the final structure and dimensionality of the coordination compound.

General Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of metal complexes.

Detailed Experimental Protocol: Synthesis of a Ruthenium(II) Complex with a Pyridazine-Carboxylic Acid Ligand

This protocol is adapted from the synthesis of a ruthenium(II) complex with the isomeric pyridazine-3-carboxylic acid and can serve as a starting point for the synthesis with this compound[1].

Materials:

-

[(η⁶-p-cymene)Ru(μ-Cl)Cl]₂

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Water

Procedure:

-

A solution of this compound (2 equivalents) and sodium bicarbonate (2 equivalents) is prepared in a methanol-water mixture.

-

The solution is stirred until the ligand is fully dissolved and deprotonated.

-

To this solution, a solution of [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ (1 equivalent) in methanol is added dropwise with constant stirring.

-

The reaction mixture is refluxed at 65 °C for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is washed with diethyl ether to remove any unreacted starting materials.

-

The product is then recrystallized from a suitable solvent system (e.g., methanol/ether) to obtain pure crystals.

Structural and Physicochemical Characterization

A combination of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination complexes. It provides detailed information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.

Table 1: Selected Crystallographic Data for this compound and a Related Ruthenium Complex

| Parameter | This compound | [Ru(η⁶-p-cym)Cl(pdz-3-COO)][1] |

| Chemical Formula | C₅H₄N₂O₂ | C₁₅H₁₅ClN₂O₂Ru |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/n |

| a (Å) | 11.165(2) | 7.983(2) |

| b (Å) | 6.215(1) | 15.123(4) |

| c (Å) | 7.413(2) | 12.876(3) |

| β (°) | 90 | 98.76(3) |

| V (ų) | 514.4(2) | 1535.4(6) |

Table 2: Selected Bond Lengths (Å) and Angles (°) for [Ru(η⁶-p-cym)Cl(pdz-3-COO)][1]

| Bond | Length (Å) | Angle | Degree (°) |

| Ru-O(1) | 2.103(2) | O(1)-Ru-N(1) | 77.21(9) |

| Ru-N(1) | 2.098(3) | O(1)-Ru-Cl(1) | 85.43(7) |

| Ru-Cl(1) | 2.411(1) | N(1)-Ru-Cl(1) | 86.29(7) |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the this compound ligand to the metal center. The deprotonation of the carboxylic acid group upon coordination is evidenced by the disappearance of the broad O-H stretching band and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Shifts in the vibrational frequencies of the pyridazine ring also indicate coordination of the ring nitrogen atoms to the metal ion.

Table 3: Key IR Absorption Bands (cm⁻¹) for a Ruthenium Complex of Pyridazine-3-carboxylic Acid[1]

| Vibration | Wavenumber (cm⁻¹) |

| ν(C=O) of COOH (free ligand) | 1715 |

| νₐₛ(COO⁻) (complex) | 1630 |

| νₛ(COO⁻) (complex) | 1380 |

| Pyridazine ring vibrations | 1587-1436 |

| ν(Ru-Cl) | 670-540 |

UV-Vis Spectroscopy: Electronic absorption spectra can provide information about the electronic transitions within the complex. These typically include intra-ligand (π→π* and n→π*) transitions and, in the case of transition metal complexes, metal-to-ligand charge transfer (MLCT) or d-d transitions.

Table 4: UV-Vis Spectroscopic Data for a Ruthenium Complex of Pyridazine-3-carboxylic Acid[1]

| Complex | λₘₐₓ (nm) | Assignment |

| [Ru(η⁶-p-cym)Cl(pdz-3-COO)] | 200-310 | Intra-ligand |

| 386 | MLCT |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the temperature ranges of decomposition. The decomposition process often occurs in distinct steps, corresponding to the loss of solvent molecules, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue.

Table 5: Thermal Decomposition Data for Related Pyrazine-2,3-dicarboxylatocopper(II) Complexes

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |

| Cu(2,3-pdc)·1/2H₂O | 100 - 250 | 4.1 | Loss of 1/2 H₂O |

| 250 - 400 | 59.2 | Decomposition of ligand | |

| Cu(2,3-Hpdc)₂(ron)₂ | 150 - 280 | 38.5 | Loss of ronicol ligands |

| 280 - 450 | 48.1 | Decomposition of ligand |

(Data adapted from related pyrazine (B50134) complexes for illustrative purposes)

Potential Applications in Drug Development

Metal complexes of pyridazine carboxylic acids have shown promising biological activities, suggesting their potential as therapeutic agents.

Antimicrobial and Anti-Biofilm Activity

Several studies have reported the antimicrobial and anti-biofilm properties of metal complexes containing pyridazine-based ligands. The coordination of the metal ion can enhance the biological activity of the organic ligand.

Table 6: Antimicrobial Activity Data for Ruthenium Complexes of Pyridazine-3-carboxylic Acid[2]

| Compound | Organism | MIC (mM) |

| [Ru(η⁶-p-cym)Cl(pdz-3-COO)] | Pseudomonas aeruginosa | >1 |

| Staphylococcus aureus | 1 | |

| Escherichia coli | 1 | |

| [RuCl₂(pdz-3-COO)₂Na(H₂O)]ₙ(H₂O)₀.₁₁ | Pseudomonas aeruginosa | 1 |

| Staphylococcus aureus | 1 | |

| Escherichia coli | 1 |

The complexes have also demonstrated the ability to inhibit biofilm formation, a crucial factor in persistent infections.

Potential Signaling Pathways and Logical Relationships

The coordination of this compound to a metal center can be represented by various binding modes, which in turn dictates the overall structure and properties of the resulting complex.

Caption: Possible coordination modes of the pyridazine-4-carboxylate ligand.

Conclusion

This compound is a ligand with significant potential in coordination chemistry, enabling the synthesis of a diverse range of metal complexes. The protocols and data presented here serve as a valuable resource for researchers interested in exploring the synthesis, characterization, and application of these compounds, particularly in the context of developing novel antimicrobial agents and other functional materials. Further research is warranted to fully elucidate the coordination chemistry of this compound with a broader range of metal ions and to explore the full spectrum of their potential applications.

References

Application Notes and Protocols: Pyridazine-4-Carboxylic Acid in the Synthesis of Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. Carboxylic acid-functionalized heterocyclic compounds are of particular interest as organic linkers due to their versatile coordination modes and the potential for introducing additional functionality.

This document provides a detailed overview of the use of pyridazine-4-carboxylic acid as a linker in the synthesis of novel MOFs. While the formation of MOFs using this specific linker has been found to be challenging and is not widely reported in the literature, this guide offers protocols and application notes based on the principles of MOF chemistry and data from closely related pyridazine (B1198779) and pyrazine-based systems. These notes are intended to serve as a foundational resource for researchers exploring the potential of this compound in the design and synthesis of new porous materials.

Properties of this compound

This compound is a heterocyclic compound featuring a pyridazine ring functionalized with a carboxylic acid group. The presence of two adjacent nitrogen atoms in the pyridazine ring, in addition to the carboxylate group, offers multiple potential coordination sites for metal ions, making it an intriguing candidate for the construction of diverse MOF architectures.

| Property | Value |

| Molecular Formula | C₅H₄N₂O₂[1] |

| Molecular Weight | 124.10 g/mol [1] |

| CAS Number | 50681-25-9[1] |

| Appearance | Light yellow, block-shaped crystals[2][3] |

Synthesis of MOFs with Pyridazine-Based Linkers: A General Approach

The synthesis of MOFs typically involves the solvothermal or hydrothermal reaction of a metal salt with an organic linker in a suitable solvent. While specific conditions vary depending on the target structure, a general protocol can be adapted for the use of this compound.

Hypothetical Synthesis of a Zinc-Based MOF (Zn-PDCA)

This protocol describes a hypothetical synthesis of a zinc-based MOF using this compound (H-PDCA).

Materials:

-

This compound (H-PDCA)

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

-

Combine the two solutions in the vial containing the linker.

-

Cap the vial tightly and place it in a programmable oven.

-

Heat the mixture to 100 °C at a rate of 5 °C/min and hold for 24 hours.

-

Cool the oven to room temperature at a rate of 5 °C/min.

-

Colorless crystals, if formed, should be isolated by decanting the mother liquor.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

-

Activate the material by exchanging the solvent with methanol for 3 days, followed by heating under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.

Characterization of Pyridazine-Based MOFs

A thorough characterization is essential to confirm the formation of the desired MOF and to understand its properties.

Key Characterization Techniques

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[4] |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry.[4] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate group to the metal center.[4] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[4] |